molecular formula C17H14BrN3O2 B2587891 N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 942010-43-7

N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2587891
CAS No.: 942010-43-7
M. Wt: 372.222
InChI Key: UFXMAJKSHGDFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Coupling Reactions: The naphthyridine core can engage in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.

Major Products

    Substituted Naphthyridines: Formed through substitution reactions.

    Oxides and Amines: Formed through oxidation and reduction reactions.

Scientific Research Applications

N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts specific electronic properties and enhances its potential as a therapeutic agent. Its combination of structural features makes it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-2-21-15-11(4-3-9-19-15)10-14(17(21)23)16(22)20-13-7-5-12(18)6-8-13/h3-10H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXMAJKSHGDFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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